molecular formula C15H18ClNO3 B2484695 (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1329328-93-9

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2484695
CAS No.: 1329328-93-9
M. Wt: 295.76
InChI Key: GBKUVQIPRXJWGN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a sophisticated spirocyclic chemical building block designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a unique 1,5-dioxa-9-azaspiro[5.5]undecane core—a bridged spirocyclic system containing both nitrogen and oxygen heteroatoms—coupled with a 2-chlorobenzoyl moiety. This specific architecture is of significant interest in the design of novel bioactive molecules, as the spirocyclic scaffold is known to contribute favorably to pharmacokinetic properties and ligand-receptor interactions. The 1,5-dioxa-9-azaspiro[5.5]undecane system is a key structural feature found in compounds investigated for various therapeutic areas. Spirocyclic compounds analogous to this structure, such as oxaspiropiperidines, have been identified as key scaffolds in the development of first-in-class inhibitors for viral targets, including allosteric inhibitors of alphavirus nsP2 helicase . Furthermore, related diazaspiro[5.5]undecane cores are extensively utilized in pharmaceutical research for targets like acetyl-CoA carboxylase for obesity treatment and in compounds exhibiting analgesic activity . The incorporation of the 2-chlorophenyl group is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and binding affinity toward specific biological targets. Researchers can leverage this compound as a versatile intermediate for constructing complex molecules. The ketone functionality allows for further synthetic transformations, while the spirocyclic core offers a three-dimensional rigidity that can be pivotal in discovering new structure-activity relationships. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-13-5-2-1-4-12(13)14(18)17-8-6-15(7-9-17)19-10-3-11-20-15/h1-2,4-5H,3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUVQIPRXJWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5One common method involves the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction is often carried out under acidic conditions with appropriate aldehydes and diols.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its antiviral properties, particularly against dengue virus type 2.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus . Molecular dynamics simulations have shown that this compound binds favorably to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound Name Substituents on Aromatic Ring Spiro Core Modification Molecular Formula Molecular Weight Key Properties/Applications Reference
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 2-Chloro None C₁₅H₁₇ClNO₃ ~298.76 Sigma receptor binding (hypothesized) N/A
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 2-Chloro, 6-Fluoro None C₁₅H₁₇ClFNO₃ 313.753 Enhanced metabolic stability
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one 4-Methanesulfonylphenyl Propanone linker C₁₈H₂₅NO₅S 367.46 Increased polarity, solubility
{4-[4-(2-methylpropyl)piperazin-1-yl]-1-oxa-9-azaspiro[5.5]undecan-9-yl}(pyridin-3-yl)methanone Pyridin-3-yl Piperazine substitution C₂₃H₃₆N₄O₂ 400.56 Enhanced CNS penetration potential

Key Observations :

  • The methanesulfonyl group () introduces polarity, likely enhancing aqueous solubility but reducing membrane permeability .
  • Spiro Core Modifications: Piperazine substitutions () or propanone linkers () alter steric and electronic profiles, impacting target engagement and pharmacokinetics.
Sigma Receptor Binding
  • The 1,5-dioxa-9-azaspiro[5.5]undecane core is critical for sigma receptor (S1R/S2R) affinity. Compound 4 () demonstrated exceptional sigma receptor binding, suggesting the spiroazacetal scaffold is a privileged structure for this target .
  • Target Compound: The 2-chlorophenyl group may enhance selectivity over analogs with bulkier substituents (e.g., indolyl or benzodioxan groups in ), which are associated with antihypertensive activity via α₁-adrenoceptor blockade .
Anti-Mycobacterial Activity
  • In Mannich base derivatives (), the 6/6 spiroazacetal system (1,5-dioxa-9-azaspiro[5.5]undecane) outperformed 6/5 or monocyclic analogs. The n-octyl side chain was optimal for potency, but the target compound’s chlorophenyl group may compensate through hydrophobic interactions .

Biological Activity

The compound (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of a chlorophenyl group and a dioxa-azaspiro moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various related compounds against human cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth. A study demonstrated that certain derivatives exhibited potency comparable to established chemotherapeutic agents like cisplatin, indicating potential for further development in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. Notably, enzyme assays have indicated strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, several synthesized derivatives exhibited IC50 values significantly lower than the reference standard (thiourea), suggesting their potential as effective enzyme inhibitors .

Antibacterial Activity

The antibacterial properties of the compound have also been explored. Various derivatives were tested against multiple bacterial strains, showing moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values ranged from 3.9 to 31.5 µg/ml, highlighting their potential as antibacterial agents .

Study 1: Anticancer Efficacy

In a comparative study involving several chlorinated phenyl compounds, it was found that the presence of the chlorophenyl group significantly enhanced cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Study 2: Enzyme Inhibition Profiles

A series of experiments were conducted to evaluate the inhibition of AChE by various derivatives of the compound. The results showed that specific substitutions on the phenyl ring led to enhanced binding affinity and inhibition rates, making these compounds candidates for Alzheimer's disease treatment.

Data Summary

Activity TypeTarget/PathogenIC50/MIC ValuesReference
AnticancerHuman cancer cell linesComparable to cisplatin
Enzyme InhibitionAcetylcholinesteraseIC50 = 2.14 µM (best)
AntibacterialStaphylococcus aureusMIC = 3.9 µg/ml
Salmonella typhiMIC = 31.5 µg/ml

The biological activity of This compound is likely due to its ability to interact with specific biological targets:

  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
  • Enzyme Binding : The structural features facilitate strong interactions with active sites of enzymes like AChE.
  • Membrane Disruption : Antibacterial action may involve disrupting bacterial cell membranes or inhibiting vital metabolic processes.

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